Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-
Overview
Description
Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound's structure features a phenyl ring substituted with acetyloxy groups, which significantly influences its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of related ethanone compounds often involves condensation reactions or modifications of existing molecules. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was achieved through a one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . Similarly, the synthesis of biphenyl derivatives via the Ullmann reaction has been reported, although it sometimes results in unexpected by-products like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of ethanone derivatives is often investigated using techniques such as X-ray diffraction, NMR, and FTIR. For example, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone was determined by single-crystal X-ray diffraction, revealing a slightly non-planar molecule with an E configuration around the central C=N bond . The optimized molecular structure and vibrational frequencies of related compounds have been studied both experimentally and theoretically, with geometrical parameters in agreement with XRD data .
Chemical Reactions Analysis
The reactivity of ethanone derivatives is influenced by the presence of functional groups such as carbonyl, which can undergo various chemical reactions. The molecular docking study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggests that the electronegative carbonyl group is the most reactive part of the molecule . The compound's reactivity was also analyzed through HOMO-LUMO analysis, indicating charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanone derivatives are closely related to their molecular structure. The presence of different substituents can lead to polymorphism, as seen in 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, which exists in triclinic and orthorhombic polymorphs with different packing schemes . The phase transition between these polymorphs has been studied using DSC, Raman spectroscopy, and controlled heating . Additionally, the nonlinear optical properties of these compounds have been evaluated, suggesting potential applications in nonlinear optics .
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Organic Compounds
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant organic compounds in water, highlighting the importance of chemical reactivity and potential environmental applications of complex organic molecules. A study reviewed the degradation pathways, by-products, and biotoxicity of acetaminophen by AOPs, providing insights into the environmental fate of similar compounds (Qutob et al., 2022).
Phytochemistry and Medicinal Applications
Ethano botanical properties of plants, such as Ehretia laevis, were studied for their chemical constituents and medicinal applications. This research encompasses the exploration of naturally occurring compounds for therapeutic purposes, similar to the chemical investigations of ethanone derivatives (Thakre Rushikesh et al., 2016).
Organic Synthesis and Chemical Properties
The synthesis, acylation, and photochemical properties of hydroxycoumarins were reviewed, showcasing the methodologies in organic synthesis and the study of chemical properties relevant to complex organic compounds like ethanone derivatives (Jules Yoda et al., 2019).
Chemosensors and Analytical Chemistry
Fluorescent chemosensors based on organic compounds, including 4-methyl-2,6-diformylphenol, illustrate the application of complex organic molecules in the development of analytical tools for detecting various analytes (P. Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
(5-acetyl-2-acetyloxyphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMEWWKBLDKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075207 | |
Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |
CAS RN |
24085-06-1 | |
Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24085-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxy-3-acetoxymethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxymethyl-4-acetoxyacetophenon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETOXY-3-(ACETOXYMETHYL)ACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9G7LF8YT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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